molecular formula C19H18N4OS B12217510 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole

Cat. No.: B12217510
M. Wt: 350.4 g/mol
InChI Key: ICBOQKLZNFIXHI-UHFFFAOYSA-N
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Description

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 1,3,4-oxadiazole moiety and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Benzimidazole derivatives: Compounds with a benzimidazole core are known for their diverse pharmacological properties.

Uniqueness

1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole is unique due to the combination of the oxadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

2-phenyl-5-[(2-propan-2-ylsulfanylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H18N4OS/c1-13(2)25-19-20-15-10-6-7-11-16(15)23(19)12-17-21-22-18(24-17)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3

InChI Key

ICBOQKLZNFIXHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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